molecular formula C16H15NO3 B14113770 n-[2-(3-Methoxybenzoyl)phenyl]acetamide CAS No. 38824-10-1

n-[2-(3-Methoxybenzoyl)phenyl]acetamide

Cat. No.: B14113770
CAS No.: 38824-10-1
M. Wt: 269.29 g/mol
InChI Key: ZNSNZAYVDLBNPL-UHFFFAOYSA-N
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Description

Contextualization in Advanced Organic Synthesis and Methodology Development

The synthesis of N-[2-(3-Methoxybenzoyl)phenyl]acetamide is emblematic of challenges and strategies in advanced organic synthesis. The core of the molecule is a 2-aminobenzophenone (B122507) derivative. 2-Aminobenzophenones are a critical class of compounds in medicinal chemistry, serving as precursors for a wide array of fine chemicals and pharmaceuticals, including quinolines, indoles, and notably, benzodiazepines. nih.gov

The construction of such a scaffold typically involves multi-step synthetic sequences. Methodologies for creating the 2-aminobenzophenone core include:

Friedel-Crafts Acylation: A classic method involving the acylation of anilines with benzoyl chlorides. tandfonline.comtandfonline.com This method, however, can sometimes be limited by substrate scope, particularly with electron-poor arenes. nih.gov

Palladium-Catalyzed Coupling Reactions: Modern cross-coupling strategies offer versatile routes, such as the addition of arylboronic acids to 2-aminobenzonitriles. nih.gov

Molecular Rearrangements: Innovative methods, such as those involving aryne-based rearrangements of acyl hydrazides, have been developed to produce protected 2-aminobenzophenones with high tolerance for various functional groups. nih.govacs.org

Once the (2-aminophenyl)(3-methoxyphenyl)methanone (B3264225) intermediate is formed, the final step would be a standard N-acylation or amidation reaction to introduce the acetamide (B32628) group. The development of efficient, regioselective, and high-yield synthetic routes to molecules like this compound is a continuous goal in methodology development, aiming to provide ready access to novel chemical libraries for screening and discovery.

Strategic Significance of Amide and Benzoyl Moieties in Molecular Design

The strategic inclusion of both amide and benzoyl moieties in this compound underpins its potential utility. Each functional group imparts distinct physicochemical properties that are highly valued in molecular design, particularly in medicinal chemistry.

The Benzoyl Moiety: The benzophenone (B1666685) scaffold is a ubiquitous structure in both natural products and synthetic drugs. nih.govresearchgate.netrsc.org Its two aryl rings connected by a carbonyl group create a rigid, yet conformationally flexible, three-dimensional structure that can interact with biological targets. rsc.org Benzophenone derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. nih.govresearchgate.netrsc.org This broad activity profile makes the benzoyl group a privileged scaffold for drug discovery. nih.gov

The Amide Moiety: The amide group is one of the most fundamental functional groups in biochemistry and medicinal chemistry. archivepp.com It is the linking bond in peptides and proteins and is present in a vast number of pharmaceutical agents. nih.gov The key features of the amide group include:

Hydrogen Bonding: It can act as both a hydrogen bond donor (via the N-H group) and acceptor (via the C=O group), enabling precise interactions with biological macromolecules like enzymes and receptors. patsnap.com

Structural Rigidity: Due to resonance, the amide bond has a planar character, which can impart conformational stability to a molecule, reducing the entropic penalty upon binding to a target.

Metabolic Stability: While subject to hydrolysis, the amide bond is generally more stable than an ester linkage, contributing to better pharmacokinetic profiles. archivepp.com

The combination of the benzophenone core for broad scaffolding potential and the amide linker for specific, directed interactions makes this compound a molecule with inherent promise for biological activity.

Table 1: Properties of Key Functional Moieties


Overview of Current Research Trajectories and Fundamental Knowledge Gaps Pertinent to the Compound

Specific research on this compound is limited, which constitutes a significant knowledge gap. While database entries confirm its existence, dedicated studies on its synthesis, characterization, and application are not prevalent in the current scientific literature. ontosight.ai This lack of specific data presents an opportunity for foundational research.

Potential Research Trajectories:

Materials Science: The rigid structure and potential for hydrogen bonding could make it a candidate for studies in materials science, such as in the development of novel polymers or crystalline materials with specific optical or electronic properties.

Synthetic Methodology: The compound can serve as a target molecule for the development and validation of new synthetic methodologies, particularly for the regioselective construction of substituted 2-aminobenzophenones. rsc.orgrsc.org

Fundamental Knowledge Gaps:

Verified Synthesis: A detailed, optimized, and scalable synthetic route has not been published.

Physicochemical Characterization: Comprehensive data on its spectroscopic properties (NMR, IR, MS), crystallinity (X-ray crystallography), and physical properties (melting point, solubility) are not readily available.

Biological Activity Profile: The compound's potential interactions with biological targets are currently speculative and based on the properties of its substructures. ontosight.ai No systematic screening or mechanism-of-action studies have been reported.

Pharmacokinetics and Toxicology: As with any compound with therapeutic potential, its absorption, distribution, metabolism, excretion (ADME), and toxicity profiles are completely unknown.

Table 2: Compound Names Mentioned


Properties

CAS No.

38824-10-1

Molecular Formula

C16H15NO3

Molecular Weight

269.29 g/mol

IUPAC Name

N-[2-(3-methoxybenzoyl)phenyl]acetamide

InChI

InChI=1S/C16H15NO3/c1-11(18)17-15-9-4-3-8-14(15)16(19)12-6-5-7-13(10-12)20-2/h3-10H,1-2H3,(H,17,18)

InChI Key

ZNSNZAYVDLBNPL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC=C1C(=O)C2=CC(=CC=C2)OC

Origin of Product

United States

Synthetic Methodologies for N 2 3 Methoxybenzoyl Phenyl Acetamide and Its Precursors

Classical and Emerging Amide Bond Formation Strategies

The final step in the synthesis of N-[2-(3-methoxybenzoyl)phenyl]acetamide is the formation of an amide bond between the precursor 2-(3-methoxybenzoyl)aniline and an acetyl group. Classical methods for this transformation are well-established, though often criticized for their poor atom economy and generation of significant waste. scispace.com

Direct condensation of a carboxylic acid (acetic acid) and an amine [2-(3-methoxybenzoyl)aniline] is thermodynamically unfavorable and requires activation of the carboxylic acid. This is typically achieved using stoichiometric amounts of coupling reagents. scispace.com These reagents convert the carboxylic acid's hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine.

Common coupling reagents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and phosphonium (B103445) or uronium salts such as (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) (HATU) and n-propylphosphonic acid anhydride (B1165640) (T3P). scispace.com While effective, these methods generate stoichiometric byproducts that must be separated from the final product, complicating purification and increasing waste. scispace.comsigmaaldrich.com

Table 1: Common Coupling Reagents for Amide Bond Formation

Reagent Full Name Byproduct Type Key Features
EDC 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide Urea Water-soluble byproduct, easy removal.
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate Tetramethylurea High efficiency, low racemization for chiral substrates. researchgate.net
T3P n-Propylphosphonic acid anhydride Phosphonic acids High reactivity, broad applicability, byproducts are often water-soluble. scispace.com
CDI 1,1'-Carbonyldiimidazole Imidazole, CO₂ Mild conditions, often used in industrial settings. scispace.com

A more direct and often more atom-economical approach to forming the this compound is through acylation of the 2-(3-methoxybenzoyl)aniline precursor with a reactive derivative of acetic acid. This method bypasses the need for coupling reagents by using a pre-activated acyl source.

The most common reagents for this purpose are acetyl chloride and acetic anhydride. scispace.comrsc.org The reaction typically proceeds rapidly in the presence of a base (e.g., pyridine, triethylamine) to neutralize the acidic byproduct (HCl or acetic acid). This method is highly effective for synthesizing N-aryl acetamides. rsc.orgsu.edu.ly

The synthesis of the key precursor, 2-(3-methoxybenzoyl)aniline, can be accomplished via Friedel-Crafts acylation. tandfonline.comtandfonline.com For instance, a substituted aniline (B41778) can be acylated with 3-methoxybenzoyl chloride in the presence of a Lewis acid catalyst like zinc chloride (ZnCl₂) to yield the desired 2-aminobenzophenone (B122507) structure. tandfonline.com

Table 2: Comparison of Common Acylating Agents

Acylating Agent Formula Byproduct Reactivity Handling Considerations
Acetyl Chloride CH₃COCl HCl Very High Corrosive, moisture-sensitive.
Acetic Anhydride (CH₃CO)₂O CH₃COOH High Corrosive, less reactive than acetyl chloride. rsc.org

Catalytic Approaches in the Synthesis of Aryl Amides

In response to the drawbacks of stoichiometric methods, significant research has focused on developing catalytic approaches for amide bond formation. These methods offer improved efficiency, milder reaction conditions, and reduced waste generation, aligning with the principles of green chemistry. sigmaaldrich.com

Transition-metal catalysis is a powerful tool for forming carbon-nitrogen (C-N) bonds, which are central to the structure of amides. rsc.orgrsc.org While direct catalytic amidation of carboxylic acids is an area of active research, cross-coupling reactions are particularly valuable for synthesizing the aryl amine and aryl amide precursors.

Palladium- and copper-catalyzed reactions, such as the Buchwald-Hartwig amination and Ullmann condensation, are cornerstone methodologies for coupling aryl halides with amines. acs.orgnih.gov These reactions could be employed to synthesize the 2-(3-methoxybenzoyl)aniline precursor. For example, a suitably substituted o-halo-benzophenone could be coupled with ammonia (B1221849) or an ammonia equivalent. More advanced strategies involve the direct C-H amination of arenes, which avoids the need for pre-functionalized starting materials, offering a more atom- and step-economical route. acs.orgnih.gov These reactions typically involve a rhodium or iridium catalyst that facilitates the insertion of an amino group from a source like an organic azide (B81097) into a C-H bond. nih.gov

Table 3: Examples of Transition Metal-Catalyzed C-N Bond Formation Systems

Reaction Name Typical Catalyst Substrates Key Features
Buchwald-Hartwig Amination Palladium (Pd) Aryl halides/triflates + Amines Broad substrate scope, high functional group tolerance.
Ullmann Condensation Copper (Cu) Aryl halides + Amines Often requires higher temperatures, but uses a more abundant metal. nih.gov
Direct C-H Amination Rhodium (Rh), Iridium (Ir) Arenes + Amine Source (e.g., Azides) High atom economy, avoids pre-functionalization. acs.orgnih.gov

In recent years, organocatalysis and biocatalysis have emerged as powerful alternatives to metal-based systems for amide synthesis. These approaches avoid the use of potentially toxic and expensive heavy metals.

Organocatalysis: Certain non-metallic organic molecules can catalyze amide bond formation. Boronic acid derivatives, for example, have been shown to catalyze the direct amidation of carboxylic acids with amines under mild conditions, generating only water as a byproduct. sigmaaldrich.com More recently, novel organocatalysts have been developed that can facilitate amide synthesis under light irradiation at room temperature, demonstrating high efficiency and selectivity. researchgate.net

Biocatalysis: The use of enzymes offers an exceptionally green and selective method for amide bond formation. rsc.org Enzymes operate in aqueous media under mild temperature and pH conditions. manchester.ac.uk Hydrolase enzymes, such as lipases and proteases, can be used in reverse to synthesize amides, often in low-water systems to shift the equilibrium toward product formation. rsc.org More advanced approaches utilize ATP-dependent ligase enzymes or engineered "amide synthetase" biocatalysts that are specifically designed for coupling acids and amines without the need for stoichiometric activating agents. nih.govnih.gov Nitrile hydratase enzymes have also been integrated with chemocatalysts in one-pot systems to produce amides from nitriles. nih.gov

Green Chemistry Principles Applied to the Synthesis of this compound

The synthesis of amides is a key focus area for the application of green chemistry principles, driven by the high volume of such reactions in the pharmaceutical industry. sigmaaldrich.comrsc.org The goal is to minimize environmental impact by improving efficiency and reducing waste.

Key green chemistry considerations for amide synthesis include:

Atom Economy: Catalytic direct amidation, which produces only water as a byproduct, is superior to methods using stoichiometric coupling reagents that generate significant waste. acs.org

Catalysis vs. Stoichiometric Reagents: Catalytic methods (metal-, organo-, or biocatalytic) are inherently greener than classical approaches that require more than an equivalent amount of activating agents. sigmaaldrich.comwhiterose.ac.uk

Solvent Choice: Traditional amide synthesis often employs hazardous solvents like DMF and CH₂Cl₂. scispace.com Green chemistry encourages the use of safer alternatives, such as greener solvents or even solvent-free conditions.

Energy Efficiency: Biocatalytic and some modern organocatalytic methods that operate at room temperature are more energy-efficient than reactions requiring high temperatures, such as the classical Ullmann condensation. researchgate.net

Applying these principles to the synthesis of this compound would favor a route involving a catalytic synthesis of the 2-(3-methoxybenzoyl)aniline precursor, followed by a final biocatalytic or organocatalytic acetylation step to form the final product with minimal waste and environmental impact.

Table 4: Green Chemistry Metrics for Amidation Methods

Method Atom Economy Catalyst Use Waste Generation Environmental Impact
Coupling Reagents Poor Stoichiometric High High (byproducts, solvent use) scispace.com
Acyl Halides Moderate None (base is stoichiometric) Moderate Moderate (acidic byproduct)
Metal-Catalysis High Catalytic Low Moderate (metal toxicity concerns)
Organo/Biocatalysis Very High Catalytic Very Low Low (mild conditions, benign catalysts) rsc.orgacs.org

Atom Economy and Reaction Efficiency Considerations

Atom economy and reaction mass efficiency (RME) are crucial metrics for evaluating the sustainability of a chemical synthesis. nih.govwhiterose.ac.uk Atom economy, a concept developed by Barry Trost, calculates the proportion of reactant atoms that are incorporated into the desired product. The Friedel-Crafts acylation, a cornerstone of this synthesis, can have a variable atom economy depending on the specific reagents and catalysts used.

For instance, the classical use of stoichiometric amounts of Lewis acids like aluminum chloride (AlCl₃) in Friedel-Crafts reactions significantly lowers the atom economy, as the catalyst is consumed in the reaction and generates a substantial amount of waste during workup. beyondbenign.org Catalytic approaches, however, can dramatically improve this metric.

The N-acetylation step, if carried out with acetic anhydride, theoretically has a good atom economy, with acetic acid being the only byproduct. The use of acetyl chloride, while also effective, generates hydrochloric acid as a byproduct, which is less desirable from an environmental standpoint. libretexts.org

Table 1: Theoretical Atom Economy for N-Acetylation of 2-amino-3'-methoxybenzophenone

Acetylating Agent Byproduct Molecular Weight of Product ( g/mol ) Molecular Weight of Byproduct ( g/mol ) Theoretical Atom Economy (%)
Acetic Anhydride Acetic Acid 269.30 60.05 81.7

Note: This table presents a simplified, theoretical calculation and does not account for solvents, catalysts, or reaction yield.

Solvent Minimization and Environmentally Benign Reaction Media

The choice of solvent plays a significant role in the environmental impact of a chemical process. Traditional Friedel-Crafts acylations often utilize halogenated solvents, which are associated with environmental and health concerns. beyondbenign.org Modern synthetic chemistry emphasizes the reduction or elimination of such volatile organic compounds (VOCs).

Solvent-free reactions represent an ideal scenario from a green chemistry perspective, reducing pollution and simplifying experimental procedures. ias.ac.in In some cases, reactions can be carried out by simply mixing the reactants, sometimes with a solid support or catalyst. ias.ac.in For the acetylation of amines, solvent-free conditions have been shown to be effective, often leading to high yields and easier product isolation. ijcrt.org

Where solvents are necessary, the focus shifts to environmentally benign alternatives. Water is an ideal green solvent, though its application in Friedel-Crafts reactions is limited due to the water-sensitivity of the Lewis acid catalysts. However, for N-acetylation, reactions in aqueous media, such as brine, have been successfully developed and offer a much greener alternative to organic solvents. ias.ac.in Deep eutectic solvents (DES) are another emerging class of green reaction media that can act as both the solvent and the catalyst in Friedel-Crafts acylations, offering a recyclable and more environmentally friendly option. rsc.org

Table 2: Comparison of Reaction Media for Key Synthetic Steps

Synthetic Step Conventional Solvents Greener Alternatives Advantages of Greener Alternatives
Friedel-Crafts Acylation Dichloromethane, Nitrobenzene Deep Eutectic Solvents, Ionic Liquids, Solvent-free Reduced toxicity, potential for catalyst recycling, simplified workup. rsc.org

Energy-Efficient Synthesis Protocols (e.g., Ultrasonic Irradiation)

In the context of the synthesis of this compound, ultrasonic irradiation has been shown to be beneficial for both the Friedel-Crafts acylation and the N-acetylation steps. Ultrasound-assisted Friedel-Crafts acylation can proceed at room temperature with only catalytic amounts of a catalyst, such as ferric sulfate, in shorter reaction times and with good yields. niscpr.res.inresearchgate.net This avoids the need for heating, which is often required in conventional methods.

Similarly, the N-acylation of amines can be efficiently carried out under ultrasonic irradiation, often in the absence of a solvent. orientjchem.orgresearchgate.net These methods are characterized by short reaction times and high yields, making them an attractive, energy-efficient alternative to traditional heating. tandfonline.com The mechanism behind the rate enhancement in sonochemistry is attributed to acoustic cavitation, which generates localized high temperatures and pressures, facilitating the chemical transformation. orientjchem.org

Stereoselective Synthetic Pathways for Related Chiral Analogs (Focus on Methodology)

The development of stereoselective synthetic pathways is crucial for producing chiral molecules, which are of significant interest in medicinal chemistry and materials science. While this compound itself is achiral, methodologies for the synthesis of chiral analogs, where a stereocenter is introduced, are of considerable importance.

One approach to creating chiral benzophenone (B1666685) analogs is through the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into the starting material to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com For instance, a chiral auxiliary could be attached to one of the precursor molecules to control the facial selectivity of the Friedel-Crafts acylation or a subsequent modification of the benzophenone core. After the desired stereocenter is established, the auxiliary is removed. researchgate.net

Another strategy involves the asymmetric reduction of the ketone functionality in the benzophenone core to generate a chiral alcohol. This can be achieved using chiral reducing agents or through catalytic asymmetric hydrogenation. The resulting chiral benzylic alcohol can then be further functionalized.

Furthermore, asymmetric synthesis can be achieved using chiral catalysts in the key bond-forming reactions. For example, a chiral Lewis acid could potentially be used to catalyze an enantioselective Friedel-Crafts acylation. While challenging, this approach is highly desirable as it uses only a small amount of the chiral source. nih.gov

Finally, starting from a chiral pool, which involves using readily available enantiomerically pure starting materials from natural sources, is another viable strategy. ethz.ch For instance, a chiral aniline derivative could be used as a precursor in the Friedel-Crafts reaction, leading to a chiral aminobenzophenone.

These methodologies provide a framework for the rational design and synthesis of a diverse range of chiral analogs related to this compound, enabling the exploration of their stereochemistry-dependent properties.

Mechanistic Organic Chemistry Investigations of Reactions Involving N 2 3 Methoxybenzoyl Phenyl Acetamide

Elucidation of Reaction Pathways for Amide Hydrolysis and Formation

The amide bond is the least reactive among carboxylic acid derivatives, yet its hydrolysis is a fundamental organic reaction. The cleavage of the amide bond in N-[2-(3-methoxybenzoyl)phenyl]acetamide can be achieved under either acidic or basic conditions, proceeding through distinct mechanistic pathways. chemistrysteps.comallen.in

Acid-Catalyzed Hydrolysis:

The generally accepted mechanism proceeds as follows:

Protonation: The carbonyl oxygen of the acetamide (B32628) group is protonated by an acid (e.g., H₃O⁺).

Nucleophilic Attack: A water molecule attacks the now highly electrophilic carbonyl carbon.

Proton Transfer: A proton is transferred from the attacking water molecule to the nitrogen atom of the amide.

Elimination: The C-N bond cleaves, releasing the amine (2-(3-methoxybenzoyl)aniline) and forming a protonated carboxylic acid.

Deprotonation: The protonated carboxylic acid is deprotonated to form acetic acid, and the released amine is protonated to form an ammonium (B1175870) salt. youtube.com

Base-Catalyzed Hydrolysis:

In a basic medium, the reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the amide carbonyl carbon. allen.in This forms a tetrahedral intermediate with a negative charge on the oxygen. arkat-usa.org The collapse of this intermediate is challenging because the departing amide anion is a very strong base and thus a poor leaving group. chemistrysteps.com However, with sufficient heat, the C-N bond breaks to release the amide anion and a carboxylic acid. chemistrysteps.com A rapid acid-base reaction then occurs where the carboxylic acid protonates the strongly basic amide anion, forming a carboxylate salt and the neutral amine, 2-(3-methoxybenzoyl)aniline. The reaction is driven to completion by this final, irreversible proton transfer step.

The mechanism under basic conditions is:

Nucleophilic Attack: A hydroxide ion directly attacks the amide carbonyl carbon.

Tetrahedral Intermediate Formation: A tetrahedral alkoxide intermediate is formed.

Elimination: The intermediate collapses, expelling the amide anion (a poor leaving group). This is typically the rate-determining step.

Proton Transfer: The newly formed carboxylic acid immediately transfers a proton to the highly basic amide anion, yielding a stable carboxylate salt and the neutral amine product.

Studies on Electrophilic Aromatic Substitution on the Methoxybenzoyl and Phenyl Moieties

This compound possesses two distinct aromatic rings, each with different substituents, leading to complex regioselectivity in electrophilic aromatic substitution (EAS) reactions. The outcome of such a reaction depends on the interplay of the activating and deactivating effects of the substituents on each ring. youtube.com

Phenyl Moiety: This ring is substituted with the N-acetamide group (-NHCOCH₃) and the 3-methoxybenzoyl group. The N-acetamide group is an ortho-, para-director and an activating group due to the lone pair on the nitrogen atom which can donate electron density to the ring through resonance. However, this activating effect is moderate because the resonance donation is in competition with delocalization towards the acetyl carbonyl group. The large 3-methoxybenzoyl group attached at the 2-position will provide significant steric hindrance, likely favoring substitution at the para-position (position 5) relative to the N-acetamide group.

Methoxybenzoyl Moiety: This ring contains a methoxy (B1213986) group (-OCH₃) and the benzoyl carbonyl group.

The methoxy group is a strong activating group and an ortho-, para-director due to resonance donation from the oxygen lone pairs. libretexts.org It directs incoming electrophiles to positions 2, 4, and 6.

The benzoyl carbonyl group is a deactivating group and a meta-director due to its electron-withdrawing inductive and resonance effects. youtube.com It directs incoming electrophiles to positions 3 and 5.

When both are present, the powerful activating effect of the methoxy group dominates the directing effect. Therefore, electrophilic substitution will preferentially occur on the methoxy-substituted ring at the positions ortho and para to the methoxy group (positions 2, 4, and 6) and meta to the carbonyl group. The most likely positions for substitution would be position 2 and 4, as position 6 is sterically hindered by the rest of the molecule. Computational studies on deactivated benzenes confirm that regioselectivity is a result of the polarization of the ring's electron density and steric interactions. rsc.org

Nucleophilic Attack at the Carbonyl Centers

The molecule features two distinct carbonyl centers: a ketone carbonyl (in the benzoyl group) and an amide carbonyl. These two centers exhibit different reactivities towards nucleophiles due to differences in their electronic environment and steric accessibility.

The general reactivity of carbonyl compounds towards nucleophilic attack is largely dependent on the electrophilicity of the carbonyl carbon. libretexts.org

Ketone Carbonyl: The ketone carbonyl carbon is relatively electrophilic. It is bonded to two carbon atoms (from the two aromatic rings), which are moderately electron-donating. The primary factor making it susceptible to attack is the polarization of the C=O bond. masterorganicchemistry.com

Amide Carbonyl: The amide carbonyl carbon is significantly less electrophilic than the ketone carbonyl. This is because the lone pair of electrons on the adjacent nitrogen atom is delocalized into the carbonyl group, creating a resonance structure that places partial negative charge on the oxygen and reduces the partial positive charge on the carbon. This resonance stabilization makes the amide carbonyl less reactive towards nucleophiles.

Therefore, in a competitive reaction, a nucleophile would preferentially attack the more electrophilic ketone carbonyl over the amide carbonyl. The rate of nucleophilic addition is increased by adjacent electron-withdrawing groups and decreased by steric factors. masterorganicchemistry.com The approach of the nucleophile typically occurs at an angle of approximately 105° to the plane of the carbonyl group, known as the Bürgi-Dunitz trajectory. masterorganicchemistry.com

Table 1: Relative Reactivity of Carbonyl Groups towards Nucleophiles
Carbonyl TypeRelative ElectrophilicityGoverning Factors
Ketone (Benzoyl)HigherInductive effects of adjacent carbons; C=O bond polarization.
Amide (Acetamide)LowerResonance donation from nitrogen lone pair reduces carbon's positive charge.

Identification and In-Situ Characterization of Reaction Intermediates

The mechanistic pathways discussed involve the formation of transient reaction intermediates. Their identification, often through in-situ characterization techniques, is crucial for confirming a proposed mechanism.

Tetrahedral Intermediates: In both acid- and base-catalyzed amide hydrolysis, as well as nucleophilic attack at the ketone carbonyl, a key intermediate is the tetrahedral species formed when the nucleophile adds to the carbonyl carbon. chemistrysteps.comlibretexts.org This intermediate features an sp³-hybridized carbon that was formerly the sp² carbonyl carbon. These intermediates are generally unstable and collapse to regenerate a carbonyl group. Their existence can sometimes be inferred from kinetic data or isotopic labeling studies.

Arenium Ions (σ-complexes): During electrophilic aromatic substitution, the electrophile attacks the π-system of one of the aromatic rings, forming a resonance-stabilized carbocation known as an arenium ion or σ-complex. youtube.com This intermediate is characterized by the temporary loss of aromaticity in the ring. The stability of this intermediate determines the regioselectivity of the reaction; substituents that can better stabilize the positive charge (like the -OCH₃ group) favor the formation of ortho and para arenium ions. libretexts.org

Other Intermediates: Photochemical reactions involving benzophenone-like structures can lead to triplet states and ketyl radicals. nih.gov While not part of the primary reactions discussed, such intermediates could be relevant under specific photolytic conditions.

In-situ characterization techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for detecting and characterizing reaction intermediates under reaction conditions. rsc.org For example, changes in the carbonyl stretching frequency in the IR spectrum can indicate the formation of intermediates where the C=O bond is altered.

Kinetic and Thermodynamic Profiling of Transformations

The rates and outcomes of the reactions involving this compound are governed by their kinetic and thermodynamic profiles.

Amide Hydrolysis: The hydrolysis of amides is typically a slow process requiring energy input (heat) or catalysis. The rate-determining step in base-catalyzed hydrolysis is often the expulsion of the strongly basic amide anion from the tetrahedral intermediate. arkat-usa.org For acid-catalyzed hydrolysis, the rate can depend on the initial protonation equilibrium and the subsequent attack by water. Studies on related N-aryl amides have allowed for the calculation of activation energies (Ea) and other thermodynamic parameters. researchcommons.org

Electrophilic Aromatic Substitution: The rate-determining step in EAS is the formation of the high-energy arenium ion, which involves overcoming the activation barrier required to disrupt the aromaticity of the ring. The activation Gibbs free energies for substitution at different positions determine the product distribution. rsc.org The strongly activating -OCH₃ group on one ring would lead to a significantly lower activation energy for substitution on that ring compared to the other, making the reaction both faster and regioselective.

Nucleophilic Attack: The kinetics of nucleophilic attack on the carbonyl centers are influenced by the electrophilicity of the carbon and steric hindrance. The reaction at the more electrophilic ketone center will have a lower activation barrier and thus a faster rate than the attack at the less reactive amide center.

Table 2: Illustrative Activation Energies for Related Amide Hydrolysis Mechanisms
MechanismTypical Activation Energy (Ea)Reference Compound Type
Base-Catalyzed~21 kJ/molN-substituted amides researchgate.net
Acid-Catalyzed~31 kJ/molN-substituted amides researchgate.net
Water-Assisted (Neutral)~99 kJ/molN-substituted amides researchgate.net

Note: The values in Table 2 are for general N-substituted amides and serve as an illustration of the relative energy barriers. researchgate.net The actual values for this compound would require specific experimental determination.

Computational and Theoretical Chemistry Studies of N 2 3 Methoxybenzoyl Phenyl Acetamide

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Currently, there are no published studies that have performed quantum chemical calculations, such as those based on Density Functional Theory (DFT) or Ab Initio methods, specifically for N-[2-(3-methoxybenzoyl)phenyl]acetamide.

Electronic Structure Analysis and Frontier Molecular Orbital Theory

A detailed analysis of the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies and their distribution, has not been reported for this compound. Such an analysis would be crucial for understanding its chemical reactivity and kinetic stability. taylorandfrancis.comresearchgate.netwikipedia.org

Prediction of Reactivity, Regioselectivity, and Transition States

Without quantum chemical calculations, predictions regarding the reactivity, regioselectivity of potential reactions, and the structures of transition states for this compound remain undetermined.

Molecular Dynamics Simulations and Conformational Landscape Analysis

No molecular dynamics (MD) simulations or detailed conformational analyses for this compound have been documented in the scientific literature.

Intramolecular Rotational Barriers and Preferred Conformations

Information regarding the energy barriers for intramolecular rotations and the preferred three-dimensional conformations of this compound is not available. Studies on similar molecules, such as N'-{2-[2-(3-Methoxyphenyl)ethenyl]phenyl}acetamide, have investigated dihedral angles and molecular conformation in the solid state, highlighting the importance of such analyses. researchgate.netnih.govnih.gov

Intermolecular Interactions in Solvated Systems and Crystal Packing Prediction

Theoretical predictions of how this compound interacts with solvents or how its molecules arrange in a crystal lattice are yet to be performed. Understanding these interactions is vital for predicting its physical properties and behavior in different environments. nih.gov

Prediction of Spectroscopic Parameters (Beyond Basic Compound Identification)

While experimental spectroscopic data may exist for the basic identification of this compound, advanced theoretical predictions of its spectroscopic parameters (e.g., detailed vibrational mode analysis, theoretical NMR chemical shifts, or electronic transition energies) are not found in the current body of scientific literature.

Advanced Structural Characterization of N 2 3 Methoxybenzoyl Phenyl Acetamide and Its Derivatives

X-ray Crystallography for Solid-State Structure Determination

Analysis of Polymorphism and Crystal Engineering

Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical area of study, as different polymorphs can exhibit distinct physical properties. The structural flexibility of N-[2-(3-Methoxybenzoyl)phenyl]acetamide, particularly the rotational freedom around the amide and benzoyl linkages, suggests a propensity for forming multiple polymorphic structures.

Crystal engineering principles are employed to understand and control the formation of these polymorphs. This involves a detailed analysis of how molecules recognize each other and assemble into a crystalline lattice. Research on analogous compounds, such as N-(3-hydroxyphenyl)-3-methoxybenzamide, has demonstrated the successful isolation and characterization of different polymorphs through single-crystal X-ray diffraction. researchgate.netmdpi.com In one study, two distinct polymorphs were identified: an orthorhombic form and a triclinic form, differing in the number of molecules in the asymmetric unit and their hydrogen bonding networks. mdpi.com Similarly, different polymorphs have been identified for 2-benzoyl-N,N-diethylbenzamide, which show significant differences in molecular conformation and packing arrangements. mdpi.com These findings underscore the importance of crystallization conditions in directing the assembly toward a specific polymorphic form.

Table 1: Example Crystallographic Data for Polymorphs of a Related Benzamide Derivative mdpi.com

ParameterPolymorph I (Orthorhombic)Polymorph II (Triclinic)
Crystal System OrthorhombicTriclinic
Space Group Pna2₁P-1
Molecules per Unit (Z) 44
Asymmetric Unit (Z') 12
Volume (ų) 1529.81519.5
Density (g/cm³) 1.3281.338

This interactive table showcases crystallographic data for two polymorphs of N-(3-hydroxyphenyl)-3-methoxybenzamide, illustrating the structural differences that can be determined by X-ray crystallography.

Characterization of Supramolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The crystal packing of this compound is expected to be dominated by a network of non-covalent interactions. These supramolecular interactions dictate the final crystal architecture.

Hydrogen Bonding: The secondary amide group (-NH-C=O) is a potent hydrogen bond donor (N-H) and acceptor (C=O). In related crystal structures, N-H···O hydrogen bonds are a recurring motif, often linking molecules into chains or dimers. mostwiedzy.plnih.govresearchgate.net For example, in N'-{2-[2-(3-Methoxyphenyl)ethenyl]phenyl}acetamide, an N-H···O hydrogen bond generates a zigzag chain running along the c-axis. nih.govnih.gov In other cases, these interactions can create more complex three-dimensional networks. nih.gov

π-π Stacking: The presence of multiple aromatic rings (the phenylacetamide moiety and the methoxybenzoyl group) allows for potential π-π stacking interactions. These interactions, which involve the face-to-face or offset stacking of aromatic rings, contribute significantly to the stabilization of the crystal lattice.

Other Weak Interactions: Weaker interactions, such as C-H···O and C-H···π contacts, also play a crucial role in consolidating the crystal packing. nih.govnih.gov The methoxy (B1213986) group and various aromatic C-H bonds can act as weak donors, interacting with the carbonyl oxygen or the π-systems of adjacent molecules to maximize packing efficiency.

Table 2: Common Supramolecular Interactions in Related Acetamide (B32628) Crystal Structures

Interaction TypeDonor GroupAcceptor GroupCommon Resulting Motif
Hydrogen Bond Amide N-HCarbonyl O, Nitro OChains, Dimers, Sheets
π-π Stacking Phenyl RingPhenyl RingOffset Stacks, Columns
C-H···O Aromatic/Alkyl C-HCarbonyl O, Methoxy ONetwork Stabilization
C-H···π Aromatic/Alkyl C-HPhenyl RingHerringbone Patterns

This table summarizes the key supramolecular interactions that are instrumental in the crystal engineering of compounds structurally related to this compound.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques

While X-ray crystallography provides a static picture of the solid state, Nuclear Magnetic Resonance (NMR) spectroscopy offers unparalleled insight into the structure and dynamics of molecules in both solid and solution phases.

Solid-State NMR for Polymorphic Forms and Microcrystalline Materials

Solid-State NMR (ssNMR) is an indispensable tool for characterizing materials that are not amenable to single-crystal X-ray analysis, such as microcrystalline powders or semi-crystalline materials. Furthermore, ssNMR is highly sensitive to the local environment of atomic nuclei, making it an excellent method for distinguishing between different polymorphic forms.

For this compound, each polymorph would present a unique ssNMR spectrum. Differences in crystal packing and molecular conformation between polymorphs lead to distinct chemical shifts for the carbon (¹³C) and nitrogen (¹⁵N) atoms. By comparing the ssNMR spectra of different batches, one can identify the presence of a single polymorph or a mixture of forms. This technique provides a crucial link between the macroscopic properties of the bulk material and the microscopic arrangement of its constituent molecules.

2D and 3D NMR for Complex Conformational Analysis in Solution

In solution, molecules like this compound are not static but exist in a dynamic equilibrium of different conformations. Advanced multi-dimensional NMR techniques are essential for unraveling this complex behavior.

The rotation around the amide bond (C-N) in tertiary and some secondary amides is often slow on the NMR timescale, leading to the observation of two distinct sets of signals for the E (trans) and Z (cis) rotamers. scielo.brresearchgate.net This phenomenon would be expected for this compound in solution.

1D NMR (¹H and ¹³C): The presence of conformational isomers would manifest as a doubling of signals in the ¹H and ¹³C NMR spectra, with the relative integration of the peaks corresponding to the population of each conformer at equilibrium.

2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are used to assign these complex spectra definitively.

HSQC (Heteronuclear Single Quantum Coherence) correlates proton signals with their directly attached carbon atoms, confirming C-H connectivities for each conformer. scielo.br

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons over two to three bonds, allowing for the complete assembly of the molecular framework and assignment of quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides through-space correlations between protons, which can be used to determine the spatial proximity of different groups, offering definitive proof of the specific E/Z geometry of each set of signals.

Table 3: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for E/Z Conformers of this compound in CDCl₃

Atom Position¹H Shift (ppm) (E / Z)¹³C Shift (ppm) (E / Z)
Amide N-H 8.40 / 8.25-
Acetamide CH₃ 2.20 / 2.1024.5 / 23.8
Acetamide C=O -169.5 / 168.9
Methoxy OCH₃ 3.85 / 3.8255.6 / 55.4
Benzoyl C=O -196.0 / 195.5
Aromatic Protons 6.90 - 8.00114.0 - 160.0

This table presents plausible NMR data, illustrating how distinct signals for E and Z conformers might appear, reflecting the hindered rotation around the amide bond.

Mass Spectrometry for Mechanistic Pathway Elucidation and Degradation Product Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in confirming molecular weight and elucidating molecular structure through the analysis of fragmentation patterns. When coupled with separation techniques like liquid chromatography (LC-MS), it becomes a cornerstone for identifying and quantifying impurities and degradation products. nih.gov

The electron ionization (EI) mass spectrum of this compound would be expected to show a prominent molecular ion peak (M⁺) confirming its molecular weight. The fragmentation pathways would likely involve characteristic cleavages of the amide and benzoyl moieties. Key fragmentation mechanisms could include:

Alpha-cleavage adjacent to the carbonyl groups.

Cleavage of the amide bond , leading to ions corresponding to the acylium ion and the aminophenyl fragment.

Loss of the methoxy group (-OCH₃) or formaldehyde (B43269) (-CH₂O) from the methoxybenzoyl portion.

McLafferty rearrangement if suitable gamma-protons are available.

Forced degradation studies, where the compound is subjected to stress conditions such as heat, acid, base, oxidation, and light, are performed to understand its stability. nih.gov LC-MS/MS is then used to separate and identify the resulting degradation products. For this compound, a primary degradation pathway would be the hydrolysis of the amide bond, yielding 2-(3-methoxybenzoyl)aniline and acetic acid. Further degradation of these initial products could also occur. By analyzing the mass spectra of the degradation products, their structures can be proposed and confirmed, providing a comprehensive stability profile of the parent molecule. nih.govsci-hub.se

Table 4: Potential Degradation Products of this compound and Their Expected Molecular Ions

Degradation PathwayProduct NameMolecular FormulaExpected [M+H]⁺ (m/z)
Amide Hydrolysis 2-(3-Methoxybenzoyl)anilineC₁₄H₁₃NO₂228.10
Amide Hydrolysis Acetic AcidC₂H₄O₂61.03
Demethylation N-[2-(3-Hydroxybenzoyl)phenyl]acetamideC₁₅H₁₃NO₃256.09

This interactive table outlines likely products formed during forced degradation studies, which can be identified using LC-MS to assess the compound's stability.

Chemical Reactivity and Derivatization Strategies for N 2 3 Methoxybenzoyl Phenyl Acetamide

Chemical Transformations of the Amide Linkage

The amide bond in N-[2-(3-Methoxybenzoyl)phenyl]acetamide is a robust functional group, but it can undergo specific transformations under appropriate conditions.

Hydrolysis: The amide linkage can be cleaved through hydrolysis, typically under acidic or basic conditions, to yield 2-(3-methoxybenzoyl)aniline and acetic acid. This reaction is fundamental in metabolic studies and for the preparation of the corresponding aminobenzophenone precursor. The rate of hydrolysis can be influenced by the presence of neighboring groups and the specific reaction conditions employed. rsc.org

Reduction: The amide carbonyl can be reduced to a methylene (B1212753) group (-CH2-) to form the corresponding secondary amine, N-[2-(3-methoxybenzoyl)phenyl]ethylamine. This transformation is typically achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH4) in an anhydrous solvent like tetrahydrofuran (B95107) (THF). This conversion significantly alters the electronic and steric properties of the molecule, providing a pathway to a different class of compounds.

Cyclization Reactions: The ortho-relationship of the amide and the benzoyl group allows for intramolecular cyclization reactions to form heterocyclic systems. For instance, treatment with dehydrating agents or under specific thermal conditions can lead to the formation of quinazolinone derivatives. nih.govorganic-chemistry.orgrsc.org Quinazolinones are a significant class of heterocyclic compounds with a broad range of biological activities. nih.gov The synthesis of quinazolines can be achieved from 2-aminobenzophenones through various catalytic methods, including those utilizing ceric ammonium (B1175870) nitrate/tert-butylhydroperoxide, molecular iodine, or copper catalysts. nih.govorganic-chemistry.org

Table 1: Chemical Transformations of the Amide Linkage
TransformationReagents and ConditionsProduct(s)
HydrolysisH₃O⁺ or OH⁻, heat2-(3-methoxybenzoyl)aniline, Acetic acid
Reduction1. LiAlH₄, THF 2. H₂ON-[2-(3-methoxybenzoyl)phenyl]ethylamine
CyclizationDehydrating agent, heatQuinazolinone derivatives

Functionalization Reactions of the Methoxybenzoyl Moiety

The methoxybenzoyl portion of the molecule offers two primary sites for chemical modification: the methoxy (B1213986) group and the aromatic ring.

Demethylation: The methoxy group (-OCH3) can be cleaved to reveal a hydroxyl group (-OH), converting the methoxybenzoyl moiety into a hydroxybenzoyl group. This demethylation is a common transformation in drug metabolism and is often achieved using strong acids like hydrobromic acid (HBr) or Lewis acids such as aluminum chloride (AlCl₃) or boron tribromide (BBr₃). google.comsci-hub.segoogle.com Selective demethylation can sometimes be achieved under milder conditions using reagents like pyridinium (B92312) chloride. google.com The resulting phenolic group can then serve as a handle for further derivatization, such as etherification or esterification. An organophotoredox-catalyzed method using trimethylsilyl (B98337) chloride (TMSCl) as a C-O bond activator has also been reported for the demethylation of aryl methyl ethers. chemrxiv.org

Electrophilic Aromatic Substitution: The benzoyl ring, activated by the electron-donating methoxy group, is susceptible to electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. wikipedia.orglibretexts.orgmasterorganicchemistry.comyoutube.comlibretexts.org The methoxy group is an ortho-, para-director, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the methoxy group. libretexts.org Steric hindrance from the adjacent benzoyl group might influence the regioselectivity of these reactions, favoring substitution at the para-position.

Table 2: Functionalization Reactions of the Methoxybenzoyl Moiety
ReactionReagents and ConditionsMajor Product(s)
DemethylationBBr₃, CH₂Cl₂ or AlCl₃, heatN-[2-(3-hydroxybenzoyl)phenyl]acetamide
NitrationHNO₃, H₂SO₄N-[2-(3-methoxy-4-nitrobenzoyl)phenyl]acetamide and other isomers
BrominationBr₂, FeBr₃N-[2-(4-bromo-3-methoxybenzoyl)phenyl]acetamide and other isomers

Directed Reactivity on the Phenyl Ring System

The phenyl ring attached to the amide nitrogen can also be functionalized. The amide group itself can act as a directing group in certain reactions.

Directed Ortho-Metalation (DoM): The amide group is a powerful directing group for ortho-lithiation. wikipedia.org Treatment with a strong base like n-butyllithium or sec-butyllithium (B1581126) can selectively remove a proton from the position ortho to the amide group. wikipedia.orgacs.orgharvard.edu The resulting aryllithium species can then react with a variety of electrophiles (e.g., alkyl halides, aldehydes, ketones, carbon dioxide) to introduce a wide range of substituents at the C6' position of the phenyl ring. organic-chemistry.orgacs.org This strategy provides a highly regioselective method for functionalizing this aromatic ring.

Electrophilic Substitution: While the acetamido group is an ortho-, para-director, it is also a deactivating group for electrophilic aromatic substitution. Therefore, forcing conditions may be required to achieve reactions like nitration or halogenation on this ring. The substitution pattern will be directed to the positions ortho and para to the amide group.

Synthesis of Structurally Related Analogs for Exploring Synthetic Methodologies

The synthesis of analogs of this compound is crucial for exploring new synthetic methods and for structure-activity relationship (SAR) studies. This can involve modifications at all three key regions of the molecule.

Varying the Acyl Group: The acetyl group of the amide can be replaced with other acyl groups by starting with different carboxylic acids or their derivatives in the initial acylation of 2-(3-methoxybenzoyl)aniline. This allows for the introduction of a wide range of functionalities, from simple alkyl and aryl groups to more complex heterocyclic moieties. su.edu.lygoogle.comgoogleapis.comresearchgate.netrsc.orgnih.gov

Modifying the Benzoyl Moiety: Analogs with different substituents on the benzoyl ring can be synthesized by starting with appropriately substituted 3-methoxybenzoic acids or by performing functional group transformations on the benzoyl ring of the final compound. For example, analogs with hydroxyl, nitro, or amino groups can be prepared. nih.govnih.govresearchgate.netnih.govnih.govsigmaaldrich.comnih.gov

Altering the Phenyl Ring: Substitution on the phenyl ring attached to the amide nitrogen can be achieved by starting with a substituted 2-aminobenzophenone (B122507) or by using directed metalation strategies on the parent molecule. asianpubs.orgjst.go.jpnih.gov

The exploration of these synthetic routes allows for the creation of a library of related compounds, which is invaluable for understanding how structural changes impact the chemical and physical properties of the molecule.

Development of Novel Chemical Derivatization Agents for Analytical and Reaction Monitoring Purposes

Derivatization of this compound can be employed to enhance its detectability for analytical purposes, such as in chromatography, or to monitor the progress of a chemical reaction. thermofisher.comresearchgate.netnih.govresearchgate.netrsc.org

Chromatographic Analysis: For techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), derivatization is often used to improve separation efficiency and detection sensitivity. The amide or the potential phenolic group (after demethylation) can be targeted. For instance, the amide N-H could be reacted with a fluorescent tagging agent, such as dansyl chloride or a benzofurazan-based reagent, to allow for highly sensitive fluorescence detection. nih.govresearchgate.net

Reaction Monitoring: Derivatization can be used to convert the starting material, intermediates, or products into species that are more easily detected by techniques like UV-Vis spectroscopy or mass spectrometry. This can involve introducing a chromophore or a group that ionizes efficiently. The development of specific derivatizing agents that react selectively with one of the functional groups in this compound would enable real-time monitoring of its chemical transformations.

Table 3: Common Derivatization Agents for Analytical Purposes
Derivatizing AgentTarget Functional GroupAnalytical TechniquePurpose
Dansyl ChlorideAmine (after hydrolysis)HPLC with fluorescence detectionEnhanced sensitivity
Benzofurazan reagentsAmine (after hydrolysis)HPLC with fluorescence detectionEnhanced sensitivity
Silylating agents (e.g., BSTFA)Amide N-H, Phenolic OHGas Chromatography (GC-MS)Increased volatility and thermal stability
Marfey's reagentAmine (after hydrolysis)HPLCChiral separation

Molecular Interaction Studies and Biophysical Characterization Mechanism Focused, Pre Clinical

Investigation of Molecular Recognition Principles

Molecular recognition governs the specific binding of a ligand, such as n-[2-(3-Methoxybenzoyl)phenyl]acetamide, to its biological target, typically a protein. This process is driven by the sum of non-covalent interactions between the ligand and the amino acid residues within the protein's binding site. The unique structural features of this compound—including its methoxybenzoyl group, phenyl ring, and acetamide (B32628) linkage—dictate the types of interactions it can form.

Key interactions would include:

Hydrogen Bonding: The acetamide group contains both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), which can form critical directional interactions with residues like serine, threonine, or the peptide backbone in a binding pocket.

Hydrophobic Interactions: The two phenyl rings provide significant surface area for hydrophobic or van der Waals interactions with nonpolar amino acid residues such as leucine, isoleucine, and valine.

π-π Stacking: The aromatic rings can engage in π-π stacking with the side chains of aromatic amino acids like phenylalanine, tyrosine, and tryptophan, further stabilizing the protein-ligand complex.

Dipole-Dipole Interactions: The methoxy (B1213986) group (-OCH₃) and the carbonyl group (C=O) introduce polar regions to the molecule, allowing for dipole-dipole interactions within the binding site.

Understanding these principles is the first step in predicting and validating the compound's binding orientation and affinity for a specific target.

Enzyme Inhibition Mechanisms by this compound

If the target of this compound is an enzyme, a crucial aspect of its preclinical evaluation is to determine the mechanism by which it inhibits the enzyme's activity. This is typically achieved through kinetic studies and biophysical binding assays.

Enzyme kinetic studies are performed to determine how the inhibitor affects the enzyme's catalytic efficiency. By measuring the rate of the enzymatic reaction at varying substrate and inhibitor concentrations, the mode of inhibition can be identified.

Competitive Inhibition: The inhibitor binds to the same active site as the substrate, competing for access. This increases the apparent Michaelis constant (Kₘ) but does not change the maximum reaction velocity (Vₘₐₓ).

Non-competitive Inhibition: The inhibitor binds to an allosteric (secondary) site on the enzyme, distinct from the active site. This binding event reduces the enzyme's catalytic efficiency, lowering the Vₘₐₓ without affecting the Kₘ.

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex, effectively locking the substrate in the active site and preventing product release. This mode of inhibition reduces both Vₘₐₓ and Kₘ.

For example, studies on novel N-(benzene sulfonyl)acetamide derivatives have identified them as potent inhibitors of enzymes like Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX) nih.gov. The inhibitory potential is quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.

Table 1: Illustrative Enzyme Inhibition Data for Acetamide Derivatives

Note: This table presents example data from published studies on related acetamide compounds to illustrate typical findings from enzyme inhibition assays. Data is not specific to this compound.

Compound ClassTarget EnzymeInhibitory Activity (IC₅₀, µM)Reference
N-(benzene sulfonyl)acetamide derivative 9aCOX-20.011 nih.gov
N-(benzene sulfonyl)acetamide derivative 9a5-LOX0.046 nih.gov
Thiazolyl N-Benzyl-Substituted Acetamide 8ac-Src Kinase1.34 chapman.educhapman.edu

To complement kinetic data, biophysical techniques are used to directly measure the binding of the inhibitor to the enzyme, providing thermodynamic and kinetic details of the interaction.

Surface Plasmon Resonance (SPR): This label-free technique measures binding events in real-time. The target protein is immobilized on a sensor chip, and a solution containing the compound is flowed over the surface. Binding causes a change in the refractive index at the surface, which is detected. SPR provides a wealth of information, including the association rate constant (kₐ or kₒₙ), the dissociation rate constant (kₔ or kₒff), and the equilibrium dissociation constant (Kₔ), which is a direct measure of binding affinity (Kₔ = kₔ/kₐ).

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. A solution of the compound is titrated into a sample cell containing the target protein, and the minute heat changes are measured. This technique provides a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (Kₔ), binding stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS).

Table 2: Illustrative Biophysical Binding Parameters

Note: This table shows a hypothetical but representative dataset that would be generated from SPR and ITC experiments for a small molecule inhibitor.

ParameterTechniqueDescriptionExample Value
kₐ (M⁻¹s⁻¹)SPRAssociation Rate Constant1.5 x 10⁵
kₔ (s⁻¹)SPRDissociation Rate Constant3.0 x 10⁻³
Kₔ (nM)SPR / ITCEquilibrium Dissociation Constant (Affinity)20
nITCStoichiometry (Ligand:Protein)1.1
ΔH (kcal/mol)ITCEnthalpy Change-8.5
ΔS (cal/mol·deg)ITCEntropy Change-5.2

Protein-Ligand Interaction Dynamics and Modeling (Computational and in vitro Biophysical)

Computational modeling is a powerful tool used to visualize and analyze protein-ligand interactions at an atomic level. Techniques like molecular docking and molecular dynamics (MD) simulations are used to predict the binding pose and stability of a compound within a protein's active site.

Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a target protein. Docking algorithms sample numerous positions and conformations of the ligand in the binding site and use a scoring function to rank them. For instance, a docking study of the inhibitor N-(3-(carbamoylamino) phenyl) acetamide against the SARS-CoV-2 NSP13 helicase identified key binding interactions with residues such as Lys-146, Tyr-185, and Ser-229 goums.ac.ir. Such an analysis for this compound would reveal which amino acids are critical for its binding.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be run to observe the dynamic behavior of the protein-ligand complex over time. These simulations provide insights into the stability of the predicted binding pose, the flexibility of the ligand in the active site, and the role of water molecules in mediating interactions.

These computational predictions guide further experimental work, such as site-directed mutagenesis, to confirm the importance of specific residues for ligand binding and enzyme inhibition.

Interaction with Other Biological Macromolecules (e.g., Nucleic Acids, Lipids, without clinical implications)

While the primary target of a drug candidate is often a protein, its potential interactions with other macromolecules are also considered during preclinical assessment to understand its broader biological profile. The physicochemical properties of this compound, being a relatively planar, aromatic compound, suggest the possibility of interactions with non-protein targets.

Nucleic Acids: Planar aromatic molecules can sometimes act as DNA intercalators, inserting themselves between the base pairs of the DNA double helix. While there is no specific data for this compound, this potential interaction would be evaluated using techniques like UV-Vis spectroscopy, fluorescence quenching assays with DNA-bound dyes, or circular dichroism.

Lipid Membranes: The lipophilic nature of the compound suggests it could partition into and interact with the lipid bilayers of cell membranes. Such interactions could potentially alter membrane fluidity or the function of membrane-bound proteins. These effects can be studied in vitro using model membrane systems like liposomes.

These non-clinical studies are important for building a complete mechanistic profile of the compound and identifying any potential liabilities or alternative mechanisms of action early in the drug discovery process.

Emerging Research Directions and Future Scope for N 2 3 Methoxybenzoyl Phenyl Acetamide

Integration with Flow Chemistry and Automated Synthesis Platforms

Continuous flow chemistry and automated synthesis platforms have revolutionized the production of fine chemicals and pharmaceuticals by offering enhanced reaction control, improved safety, and scalability. The application of these technologies to a specific compound requires foundational knowledge of its reaction kinetics, stability under various conditions, and compatibility with common reactor materials and solvent systems. However, no literature currently exists that details the synthesis or modification of N-[2-(3-Methoxybenzoyl)phenyl]acetamide using flow chemistry techniques. Consequently, there are no available data on reaction parameters, yields, or purification methods in a continuous manufacturing context.

Potential Applications in Supramolecular Chemistry and Materials Science

The structural motifs within this compound, including the benzophenone (B1666685) core and the acetamide (B32628) group, suggest it could theoretically serve as a building block (or tecton) in the construction of larger supramolecular assemblies or functional materials. Benzophenone derivatives, for instance, are known to participate in various non-covalent interactions and are utilized in photochemistry. chemrxiv.orgwhiterose.ac.uknih.govacs.org However, there are no specific studies that have investigated the self-assembly properties of this compound or its use as a scaffold to create metal-organic frameworks, hydrogen-bonded networks, or other complex materials. Its potential in this area remains entirely unexplored.

Advances in Predictive Modeling for Complex Chemical Systems

Computational chemistry and predictive modeling have become indispensable tools for understanding reaction mechanisms, predicting chemical properties, and designing novel molecules. These models rely on existing experimental data to train and validate algorithms for tasks such as reaction outcome prediction and catalyst optimization. arocjournal.comnih.govchemrxiv.org The complete lack of published experimental data for this compound means that no predictive models have been developed or validated for its synthesis, reactivity, or potential applications. The development of such models would first require the generation of a foundational dataset through laboratory synthesis and characterization.

Exploration of Novel Catalytic Systems for Efficient Transformations of the Compound

The synthesis of related benzophenone and N-phenylacetamide structures often involves methodologies like Friedel-Crafts acylation. researchgate.netnih.govkhanacademy.orglibretexts.org The development of novel, more efficient, and sustainable catalytic systems is a constant goal in organic synthesis. This includes the use of biocatalysts or earth-abundant metal catalysts to replace traditional stoichiometric Lewis acids. nih.govbeilstein-journals.org However, the scientific literature contains no reports on the synthesis of this compound, and therefore, no studies on the optimization of its formation or its subsequent chemical transformations using novel catalytic systems. Research into efficient catalytic routes is contingent on initial, successful reports of the compound's synthesis.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for N-[2-(3-Methoxybenzoyl)phenyl]acetamide?

  • Methodological Answer : A multi-step approach is typically employed. Begin with a substitution reaction using 3-methoxybenzoyl chloride and 2-aminophenylacetamide under alkaline conditions to form the intermediate. Follow this with a condensation reaction using cyanoacetic acid or related derivatives in the presence of a condensing agent (e.g., DCC or EDC). Ensure controlled temperature (20–40°C) and inert atmosphere (N₂/Ar) to minimize side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended .

Q. What analytical techniques are essential for characterizing this compound?

  • Methodological Answer :

  • Structural Confirmation : Use ¹H/¹³C NMR to verify methoxybenzoyl and acetamide moieties. Compare chemical shifts with analogs (e.g., δ 3.8–4.0 ppm for methoxy groups).
  • Purity Assessment : High-resolution mass spectrometry (HRMS) or LC-MS to confirm molecular ion peaks.
  • Functional Groups : FT-IR for carbonyl (C=O, ~1650–1750 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) stretches.
  • Crystallinity : X-ray diffraction (single-crystal) if crystalline forms are synthesized .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for powder handling.
  • Storage : Store in airtight containers at 2–8°C, protected from light.
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
  • First Aid : For skin contact, wash with soap/water for 15 minutes. If inhaled, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How can reaction yields be optimized in multi-step syntheses of this compound?

  • Methodological Answer :

  • Step-Specific Optimization :
  • Substitution Reaction : Increase equivalents of 3-methoxybenzoyl chloride (1.2–1.5 eq) and use DMAP as a catalyst to enhance nucleophilic acyl substitution efficiency.
  • Reduction/Condensation : Replace iron powder (traditional reductant) with catalytic hydrogenation (Pd/C, H₂) for cleaner reduction of nitro intermediates.
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) for condensation steps to improve solubility.
  • Real-Time Monitoring : Employ TLC or in-situ IR to track reaction progress and terminate at peak conversion .

Q. How can contradictions in reported biological activities of this compound be resolved?

  • Methodological Answer :

  • Standardized Assays : Replicate studies under identical conditions (e.g., cell lines, concentrations, exposure times). For antioxidant activity, use DPPH/ABTS assays with trolox as a positive control.
  • Metabolite Profiling : Perform LC-MS/MS to identify degradation products or active metabolites that may influence results.
  • Structural Confirmation : Re-characterize batches from conflicting studies to rule out synthetic impurities (e.g., residual solvents or unreacted intermediates) .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound derivatives?

  • Methodological Answer :

  • Analog Design : Systematically modify substituents (e.g., replace methoxy with ethoxy, halogenate the phenyl ring) using Suzuki-Miyaura coupling or nucleophilic aromatic substitution.
  • In Silico Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities for target proteins (e.g., kinases or GPCRs). Validate with MD simulations (GROMACS).
  • Bioactivity Testing : Use high-throughput screening (HTS) for cytotoxicity (MTT assay) and enzyme inhibition (e.g., COX-2 or MAO-B) .

Q. How can researchers identify and mitigate common synthetic impurities in this compound?

  • Methodological Answer :

  • Impurity Profiling : Use HPLC-DAD/ELSD to detect byproducts (e.g., unreacted 3-methoxybenzoyl chloride or hydrolyzed acetamide).
  • Process Controls : Introduce scavenger resins (e.g., polymer-bound trisamine) to trap excess reagents.
  • Quality Metrics : Adhere to ICH guidelines for residual solvents (e.g., limit DMF to <880 ppm) and heavy metals (<20 ppm) .

Q. What experimental approaches evaluate the stability of this compound under varying conditions?

  • Methodological Answer :

  • Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B) for 1–4 weeks. Monitor degradation via HPLC.
  • pH Stability : Dissolve in buffers (pH 1–13) and analyze hydrolytic products (e.g., free carboxylic acid or amine derivatives).
  • Excipient Compatibility : Test with common formulation additives (e.g., lactose, PVP) using DSC to detect interactions .

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